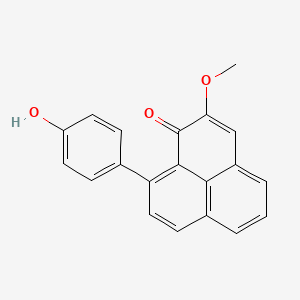

4'-Hydroxy-2-O-methylanigorufone

Beschreibung

4'-Hydroxy-2-O-methylanigorufone (CAS: 204134-70-3) is a naturally occurring phytoalexin with the molecular formula C₂₀H₁₄O₃ and a molecular weight of 302.33 g/mol . Structurally, it is defined as 9-(4'-hydroxyphenyl)-2-methoxyphenalen-1-one, featuring a phenalenone backbone substituted with a hydroxyl group at the 4'-position and a methoxy group at the 2-position.

Eigenschaften

IUPAC Name |

9-(4-hydroxyphenyl)-2-methoxyphenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c1-23-17-11-14-4-2-3-13-7-10-16(19(18(13)14)20(17)22)12-5-8-15(21)9-6-12/h2-11,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMSSFOVGYLJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC=C(C=C4)O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90782484 | |

| Record name | 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90782484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204134-70-3 | |

| Record name | 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90782484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4’-Hydroxy-2-O-methylanigorufone has not been extensively documented in the literature. it is generally understood that the synthesis may involve specific reaction steps and substrates . Industrial production methods are not well-established, and further research is needed to develop efficient synthetic routes and reaction conditions .

Analyse Chemischer Reaktionen

4’-Hydroxy-2-O-methylanigorufone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4’-Hydroxy-2-O-methylanigorufone has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4’-Hydroxy-2-O-methylanigorufone involves its interaction with molecular targets such as enzymes. It acts as an α-glucosidase inhibitor, which means it can bind to the enzyme and prevent it from breaking down carbohydrates into glucose . This inhibition can affect various metabolic pathways and has potential therapeutic implications .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 4'-hydroxyl group in 4'-Hydroxy-2-O-methylanigorufone distinguishes it from 2-O-Methylanigorufone, contributing to its higher molecular weight and enhanced hydrogen-bonding capacity .

- 2-Methoxyphenalen-1-one lacks the phenyl substitution, resulting in a smaller molecular framework and reduced steric complexity .

Functional Comparison with Related Natural Products

α-Glucosidase Inhibition vs. Carbonic Anhydrase Inhibition

4'-Hydroxy-2-O-methylanigorufone’s α-glucosidase inhibitory activity contrasts with other natural products like 4-O-Methylgrifolic acid (CAS: Not explicitly listed), which inhibits carbonic anhydrase II (CA II) with IC₅₀ values ranging from 6.37 to 71.73 μmol/L . This highlights divergent biological targets despite shared origins in plant defense mechanisms.

Broader Context of Phenalenone Derivatives

Phenalenone-based compounds, such as Oxyphyllenone A (CAS: 363610-34-8; C₁₂H₁₈O₃) and Taxumairol B (CAS: 142203-64-3; C₂₈H₄₀O₁₂), exhibit structural diversity but lack the specific substitution pattern seen in 4'-Hydroxy-2-O-methylanigorufone. For example:

- Taxumairol B (MW: 568.62 g/mol) is a diterpenoid with a larger, oxygen-rich structure, suggesting roles in distinct biosynthetic pathways .

- Oxyphyllenone A (MW: 210.27 g/mol) is a smaller cyclic ketone with undefined bioactivity in the provided evidence .

Biologische Aktivität

4'-Hydroxy-2-O-methylanigorufone is a flavonoid compound that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4'-Hydroxy-2-O-methylanigorufone has the chemical formula and a molecular weight of 302.32 g/mol. Its structure features hydroxy and methoxy groups that enhance its reactivity and biological activity. It belongs to the class of chalcones, which are known for various health benefits, including antioxidant and anti-inflammatory properties.

The primary mechanism of action for 4'-Hydroxy-2-O-methylanigorufone involves its role as an α-glucosidase inhibitor . This inhibition is crucial in regulating carbohydrate metabolism, potentially aiding in the management of diabetes by preventing the breakdown of carbohydrates into glucose . The compound's interaction with enzymes can also lead to broader applications in therapeutic contexts.

Antioxidant Activity

The hydroxy groups in 4'-Hydroxy-2-O-methylanigorufone enable it to donate electrons, neutralizing free radicals and reducing oxidative stress. This property is significant in preventing cellular damage associated with various diseases.

Enzyme Inhibition

Research indicates that 4'-Hydroxy-2-O-methylanigorufone exhibits strong inhibitory effects on enzymes like α-glucosidase , which plays a pivotal role in carbohydrate digestion. This inhibition can lower blood glucose levels post-meal, making it a candidate for diabetes treatment .

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties, and studies suggest that 4'-Hydroxy-2-O-methylanigorufone may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .

In Vitro Studies

A study evaluated the antidiabetic properties of various natural compounds, including 4'-Hydroxy-2-O-methylanigorufone. The findings highlighted its effectiveness in inhibiting α-glucosidase activity compared to standard inhibitors. The results are summarized in Table 1 below:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.